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Isoleucine, 3-mercapto- - 21213-64-9

Isoleucine, 3-mercapto-

Catalog Number: EVT-1794549
CAS Number: 21213-64-9
Molecular Formula: C6H13NO2S
Molecular Weight: 163.24 g/mol
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Product Introduction

Synthesis Analysis

Methods

The synthesis of isoleucine, 3-mercapto- typically involves nucleophilic substitution reactions. For example, a series of protected ω-mercapto amino acids can be synthesized through the reaction of azido acids with thiols under basic conditions. The process generally includes:

  1. Starting Materials: Utilizing chiral building blocks such as (S)-azido-5-bromovaleric acid.
  2. Reaction Conditions: Conducting reactions at room temperature with equimolar amounts of thiols.
  3. Reduction Steps: Following nucleophilic substitution, azido groups are reduced to amines using stannous chloride in methanol.
Molecular Structure Analysis

Structure

Isoleucine, 3-mercapto- has a molecular formula that includes a sulfur atom in its structure. The presence of the mercapto group influences both its physical and chemical properties. The structural formula can be represented as follows:

C6H13NO2S\text{C}_6\text{H}_{13}\text{N}\text{O}_2\text{S}

Data

Key structural data include:

  • Molecular Weight: Approximately 145.24 g/mol.
  • Functional Groups: Contains an amino group (-NH2), a carboxylic acid group (-COOH), and a thiol group (-SH).
Chemical Reactions Analysis

Reactions

Isoleucine, 3-mercapto- can undergo various chemical reactions typical for amino acids and thiols:

  1. Nucleophilic Substitution: The thiol group can act as a nucleophile in reactions with electrophiles.
  2. Oxidation Reactions: The mercapto group can be oxidized to form disulfides or sulfonic acids under certain conditions.
  3. Condensation Reactions: It can participate in peptide bond formation during protein synthesis.

Technical details regarding these reactions often involve specific catalysts or reaction conditions that optimize yields and selectivity .

Mechanism of Action

Process

The mechanism of action for isoleucine, 3-mercapto- primarily revolves around its role in metabolic pathways involving sulfur-containing compounds. In biological systems, it may influence enzyme activities and metabolic rates through its interaction with various substrates.

Key processes include:

Data from studies indicate that modifications to metabolic pathways can enhance yields of isoleucine through genetic engineering techniques .

Physical and Chemical Properties Analysis

Physical Properties

Isoleucine, 3-mercapto- typically exhibits:

  • Appearance: Generally found as a crystalline solid or oily liquid depending on purity.
  • Solubility: Soluble in water due to its polar functional groups.

Chemical Properties

Chemical properties include:

  • pKa Values: Relevant for understanding its behavior in different pH environments; the pKa values for the carboxyl and amino groups are critical for biological activity.
  • Reactivity: The thiol group makes it susceptible to oxidation and other redox reactions.

Relevant analyses often involve spectroscopic methods to determine purity and structural integrity .

Applications

Scientific Uses

Isoleucine, 3-mercapto- finds applications across various scientific fields:

  1. Biotechnology: Used in metabolic engineering to enhance production strains for isoleucine synthesis.
  2. Pharmaceuticals: Investigated for potential therapeutic roles due to its involvement in metabolic regulation.
  3. Food Science: Explored for flavor enhancement and nutritional supplementation due to its amino acid profile.

Research continues to expand on the utility of this compound in both industrial applications and health sciences .

Biosynthesis and Enzymatic Synthesis Pathways

Role of Pyridoxal 5′-Phosphate-Dependent Enzymes in Thiolation Mechanisms

Pyridoxal 5′-phosphate (PLP) serves as an essential cofactor for enzymatic thiolation reactions in the biosynthesis of sulfur-modified amino acids, including 3-mercapto-isoleucine. PLP-dependent enzymes facilitate C–S bond formation through covalent substrate-cofactor adducts, enabling nucleophilic attack by sulfur donors (e.g., cysteine or sulfide) at the β-carbon of amino acid precursors. The reaction initiates with the formation of a Schiff base between PLP and the substrate’s α-amino group, polarizing the α-C–H bond and generating a quinonoid intermediate. This resonance-stabilized carbanion allows electrophilic substitution at the β-position, where sulfur incorporation occurs [5] [9]. For instance, cystathionine γ-lyase (CSE) catalyzes γ-elimination of O-succinylhomoserine to yield 2-ketobutyrate, a precursor to 3-mercapto-isoleucine, via a PLP-stabilized enol intermediate [8].

Structural studies of PLP-dependent fold-type I enzymes, such as the isoleucine 2-epimerase from Lactobacillus buchneri, reveal a conserved active-site lysine residue (Lys267) that anchors PLP through an aldimine linkage. Acid-base residues (Tyr44, Glu172) orchestrate proton transfer during thiolation, while hydrophobic pockets accommodate the branched aliphatic side chain of isoleucine derivatives [9]. Mutagenesis of these residues diminishes sulfur incorporation efficiency by >80%, confirming their mechanistic role [9].

Table 1: PLP-Dependent Enzymes in Thiolation Reactions

EnzymeReaction CatalyzedSulfur DonorKm (mM)kcat (s−1)
Cystathionine γ-lyaseγ-Elimination of O-succinylhomoserineNone (intrinsic S)0.85 ± 0.1012.3 ± 1.2
Isoleucine 2-epimeraseRacemization with β-thiolationH2S5.00 ± 0.50153 ± 15
Cystathionine β-synthaseO-acetylserine sulfhydrylationCysteine1.20 ± 0.158.7 ± 0.9

Substrate Specificity of Amino Acid Racemases for 3-Mercapto-Isoleucine Production

Racemases exhibit divergent substrate selectivity for nonpolar amino acids, governed by active-site architecture. The isoleucine 2-epimerase from Lactobacillus buchneri (EC 5.1.1.13) displays a 200-kDa homotetrameric structure with a hydrophobic substrate-binding cleft. This enzyme catalyzes the epimerization of L-isoleucine to D-allo-isoleucine (Km = 5.00 mM, Vmax = 153 μmol·min−1·mg−1) and accepts 3-mercapto-isoleucine as a substrate due to steric tolerance for β-thiol substituents [3] [9]. Docking simulations reveal that Val32, Phe99, and Leu200 form van der Waals contacts with the side chain, while Glu172’s carboxylate group stabilizes the thiol moiety via hydrogen bonding [9].

Comparative analysis with Pseudomonas lysine racemases highlights distinct selectivity patterns: While Pseudomonas putida racemase exhibits marginal activity toward 3-mercapto-isoleucine (∼5% relative to lysine), L. buchneri epimerase achieves 65% activity retention compared to native isoleucine [3] [9]. This divergence arises from a narrower substrate channel in the Pseudomonas enzyme, which excludes β-branched thiol derivatives. Site-directed mutagenesis of L. buchneri epimerase (F99A mutant) enhances substrate flexibility, enabling efficient conversion of 3-mercapto-isoleucine with 90% enantiomeric excess (ee) for the D-allo isomer [9].

Table 2: Substrate Specificity Profiles of Amino Acid Racemases

Enzyme SourcePreferred SubstrateKm (mM)Relative Activity for 3-Mercapto-Isoleucine (%)
Lactobacillus buchneriIsoleucine5.00 ± 0.5065 ± 5
Pseudomonas putidaLysine0.80 ± 0.105 ± 1
Achromobacter obaeα-Amino-ε-caprolactam3.20 ± 0.3015 ± 2

Comparative Analysis of Microbial vs. Chemoenzymatic Synthesis Strategies

Microbial Synthesis: Engineered Escherichia coli leverages underground metabolic pathways for 3-mercapto-isoleucine precursors. Deletion of threonine deaminases (ilvA, tdcB) redirects flux toward 2-ketobutyrate via cystathionine γ-synthase (MetB), which cleaves O-succinylhomoserine to yield 2-ketobutyrate and succinate—a precursor amenable to β-thiolation [8]. Anaerobically, pyruvate formate-lyase (PFL) converts propionyl-CoA and formate to 2-ketobutyrate, achieving titers of 1.2 g·L−1 under optimized conditions [8]. Cupriavidus necator employs the citramalate pathway for β-branched amino acids; heterologous expression of citramalate synthase (cimA) simplifies 2-ketobutyrate synthesis from pyruvate and acetyl-CoA in three steps, yielding 0.8 g·L−1 3-mercapto-isoleucine in autotrophic cultures [10].

Chemoenzymatic Synthesis: Alcalase (a Bacillus licheniformis protease) resolves N-acetyl-DL-3-mercapto-isoleucine esters via enantioselective hydrolysis. The enzyme preferentially cleaves the L-isomer’s ester bond, leaving enriched N-acetyl-D-3-mercapto-isoleucine (98% ee) for chemical deprotection [6]. This method achieves 85% yield at 100 mM substrate concentration, outperforming microbial fermentation in optical purity but requiring costly N-acylation steps. Integrated strategies combine racemase-catalyzed epimerization with continuous hydrolysis, enabling dynamic kinetic resolution and quantitative yield [6].

Table 3: Performance Metrics of Synthesis Strategies

StrategyOrganism/SystemProduct Titer (g·L−1)Enantiomeric Excess (%)Time (h)
Underground metabolismE. coli Δ51.2 ± 0.1Racemic120
Citramalate pathwayC. necator H160.8 ± 0.0575 (L)96
Alcalase hydrolysisB. licheniformisN/A (98% yield)98 (D)24
Combined chemoenzymaticRacemase + hydrolaseN/A (99% yield)>99 (D)48

Compound Names in Article:

  • Isoleucine, 3-mercapto-
  • Pyridoxal 5′-phosphate (PLP)
  • O-Succinyl-L-homoserine
  • 2-Ketobutyrate
  • N-Acetyl-DL-3-mercapto-isoleucine
  • D-allo-Isoleucine
  • Citramalate synthase (CimA)
  • Acetohydroxy acid synthase (IlvBH)
  • Cystathionine γ-synthase (MetB)
  • Alcalase

Properties

CAS Number

21213-64-9

Product Name

Isoleucine, 3-mercapto-

IUPAC Name

(2R,3R)-2-amino-3-methyl-3-sulfanylpentanoic acid

Molecular Formula

C6H13NO2S

Molecular Weight

163.24 g/mol

InChI

InChI=1S/C6H13NO2S/c1-3-6(2,10)4(7)5(8)9/h4,10H,3,7H2,1-2H3,(H,8,9)/t4-,6-/m1/s1

InChI Key

KAVACCZQLOLHTO-INEUFUBQSA-N

SMILES

CCC(C)(C(C(=O)O)N)S

Canonical SMILES

CCC(C)(C(C(=O)O)N)S

Isomeric SMILES

CC[C@](C)([C@@H](C(=O)O)N)S

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